Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate

Description

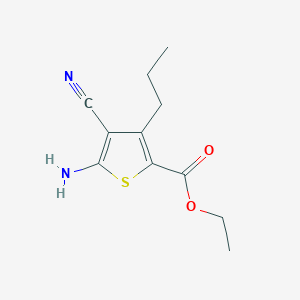

Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate is a thiophene derivative characterized by a five-membered aromatic ring containing sulfur. Its structure features:

- Ethyl ester at position 2.

- Amino group (-NH₂) at position 5.

- Cyano group (-CN) at position 4.

- Propyl chain (-C₃H₇) at position 3.

This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. The reaction typically involves cyclocondensation of ketones (e.g., ethyl acetoacetate) with elemental sulfur and nitriles (e.g., malononitrile) in the presence of a base like triethylamine .

Thiophene derivatives are widely studied for their pharmaceutical applications, including antimicrobial, anticancer, and enzyme-inhibitory activities. The presence of electron-withdrawing groups (cyano) and electron-donating groups (amino) on the thiophene ring creates a push-pull electronic effect, which may influence reactivity and binding to biological targets .

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-3-5-7-8(6-12)10(13)16-9(7)11(14)15-4-2/h3-5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUZNMBVSGYUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1C#N)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387968 | |

| Record name | ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61320-66-9 | |

| Record name | Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61320-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives like this compound often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Mannich-Type Cyclization Reactions

The amino group at position 5 participates in Mannich reactions to form thieno[2,3-d]pyrimidine derivatives. For example:

-

Reactants : Aqueous formaldehyde (HCHO) and primary amines.

-

Conditions : Ethanol or DMF–EtOH mixture, reflux (2–3 min), followed by cooling to 20°C for 24 h .

-

Product : 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles.

Example Reaction Table :

| Entry | Amine Used | Yield (%) | Reference |

|---|---|---|---|

| 1 | Benzylamine | 62–74 | |

| 2 | Cyclohexylamine | 58–67 |

This reaction proceeds via a non-catalyzed double Mannich mechanism, forming six-membered rings with high atom economy .

Nucleophilic Substitution at the Cyano Group

The cyano group at position 4 undergoes nucleophilic substitution under basic or catalytic conditions:

-

Reactants : Thiols or amines.

-

Product : Thioamide or amidine derivatives.

Mechanistic Insight :

DFT studies (r²SCAN-3c level) reveal that the reaction involves a Michael adduct intermediate, followed by cyclization via intramolecular Sₙ2 substitution or HNCS elimination .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

-

Hydrolysis :

-

Transesterification :

Cycloaddition Reactions

The thiophene ring participates in [3+2] transannulations:

-

Reactants : α,β-Unsaturated carbonyl compounds.

-

Product : Polycyclic thiophene hybrids (e.g., thiophene-fused pyridines) .

Example :

textEthyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate + α-bromochalcone → Thieno[2,3-*b*]pyran derivative (Yield: 64–69%)[3].

Acylation of the Amino Group

The amino group reacts with acyl chlorides to form amides:

-

Reactants : Benzoyl chloride or adamantoyl chloride.

Biological Relevance :

Acylated analogs exhibit cannabinoid receptor (CB2R) affinity (Ki = 2.15–1531 nM), with functional activity confirmed via cAMP modulation assays .

Oxidative Coupling Reactions

The propyl side chain undergoes cross-dehydrogenative coupling:

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate exhibits promising biological activities. Research has indicated that derivatives of this compound can act as potential inhibitors for various enzymes, particularly phosphodiesterases (PDEs). These enzymes play crucial roles in cellular signaling pathways, making the compound a candidate for treating conditions such as:

- Cardiovascular Diseases : Compounds similar to this compound have shown potential in managing heart failure and erectile dysfunction by inhibiting PDEs involved in cGMP and cAMP signaling pathways .

- Cancer Therapy : Some derivatives have been explored for their ability to induce apoptosis in cancer cells, suggesting their utility as anticancer agents .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various other biologically active molecules. Its reactivity allows it to participate in several chemical reactions, including:

- Coupling Reactions : this compound can be used to synthesize more complex thiophene derivatives through coupling with other electrophiles.

- Functionalization : The amino and cyano groups make it amenable to further functionalization, leading to the development of new compounds with enhanced properties .

Case Study 1: PDE Inhibition

A study focused on the inhibition of phosphodiesterase type 5 (PDE5) by derivatives of this compound demonstrated significant activity with IC50 values indicating effective inhibition. This suggests potential therapeutic applications in treating erectile dysfunction and pulmonary hypertension .

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives of this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of intrinsic apoptotic pathways, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiophene derivatives significantly impacts their chemical and biological properties. Below is a comparative analysis of Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Lipophilicity: The propyl chain in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., 1a) . This property may enhance bioavailability in drug design. Cyano vs. Nitro Groups: The cyano group in the target compound provides moderate electron withdrawal, whereas nitro groups (e.g., in ) create stronger electron-deficient rings, favoring electrophilic substitution reactions .

Biological Activity: Compounds with amino groups (e.g., target compound, 1a) exhibit higher binding affinity to enzymes compared to non-amino derivatives (e.g., ) due to hydrogen-bonding interactions . The acetylated derivative in shows enhanced stability and binding, suggesting that post-synthetic modifications of the amino group can fine-tune pharmacological properties .

Synthetic Flexibility: The Gewald reaction allows modular synthesis of thiophene derivatives by varying ketones and nitriles. For example, using malononitrile introduces a cyano group (as in the target compound), while ethyl cyanoacetate yields dicarboxylates (e.g., 1b in ) .

Biological Activity

Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate (EAPTC) has emerged as a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EAPTC is a thiophene derivative characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 253.31 g/mol

The compound features a thiophene ring substituted with an amino group, a cyano group, and an ethyl ester, which contribute to its biological properties.

1. Anticancer Activity

EAPTC has shown promising anticancer properties in various studies. For instance, derivatives of thiophene compounds have been assessed for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro assays indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values ranging from 23.2 to 95.9 µM . Flow cytometric analysis demonstrated that EAPTC derivatives could induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| EAPTC Derivative 1 | MCF-7 | 23.2 | Apoptosis Induction |

| EAPTC Derivative 2 | HepG-2 | 14.9 | Cell Cycle Arrest |

2. Anti-inflammatory Properties

Research indicates that EAPTC may possess anti-inflammatory properties. Compounds similar to EAPTC can produce nitric oxide (NO), a signaling molecule involved in various physiological processes, including inflammation . The modulation of NO production can influence the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, thereby suggesting a role for EAPTC in inflammatory pathways.

The biological activity of EAPTC can be attributed to several mechanisms:

- Apoptosis Induction : EAPTC derivatives have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.

- Inhibition of Pro-inflammatory Mediators : By modulating NO production, EAPTC may inhibit the secretion of inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of EAPTC and its derivatives:

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives had significant cytotoxic effects on MCF-7 and HepG-2 cell lines, with flow cytometric analyses confirming apoptosis induction.

- Nitric Oxide Production : Investigations into the role of EAPTC in NO production revealed its potential as an anti-inflammatory agent by enhancing the synthesis of pro-inflammatory mediators .

- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of EAPTC and its biological activity has been explored, indicating that specific substitutions on the thiophene ring enhance its anticancer properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : The Gewald thiophene synthesis is frequently employed, involving a multicomponent reaction of ketones, cyanoacetates, and elemental sulfur under basic conditions. For example, analogous compounds like ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate are synthesized via this route, with intermediates characterized using TLC, melting points, and spectroscopic techniques (e.g., H/C NMR, IR) . Yields and purity are optimized by controlling reaction time, temperature, and stoichiometry (see Table I in for typical yields).

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . ORTEP-3 or WinGX can visualize thermal ellipsoids and validate geometric parameters (e.g., bond lengths, angles) . For example, a related compound, ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate, was resolved using SHELX with R-factors < 5% .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : H NMR to verify amino (-NH) and propyl (-CH-CH-CH) protons; C NMR to confirm cyano (-CN, ~110–120 ppm) and ester carbonyl (>C=O, ~165–170 ppm) groups.

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O).

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., calculated for CHNOS: 276.09 g/mol). Cross-validate discrepancies using high-resolution MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Variables : Temperature (60–100°C), solvent (DMF, ethanol), base (piperidine, KCO), and sulfur equivalents.

- Response Surface Methodology (RSM) identifies optimal conditions. For example, a study on ethyl 2-(2-cyano-3-phenylacrylamido)thiophene derivatives achieved 85% yield using DMF at 80°C with piperidine .

- Monitor side reactions (e.g., ester hydrolysis) via LC-MS.

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., tautomerism in the amino-cyano group).

- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to compare with experimental data.

- X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- In Vitro Assays : Antioxidant activity via DPPH radical scavenging; anti-inflammatory activity via COX-2 inhibition (IC values) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., propyl vs. methyl groups) and compare bioactivity (see Table II in for IC trends).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like TNF-α or IL-6.

Q. How can crystallographic disorder in the propyl chain be addressed during refinement?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.